6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Overview
Description
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H4BrClF3N and a molecular weight of 310.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Quinoline compounds are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline. These factors can include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is hypothesized that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Chlorination: Chlorine is introduced at the 4-position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the quinoline ring or the substituents.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
- 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Uniqueness
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQQFAWABXNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381076 | |
Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-28-6 | |
Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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